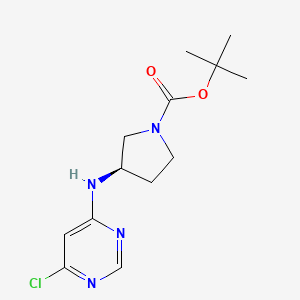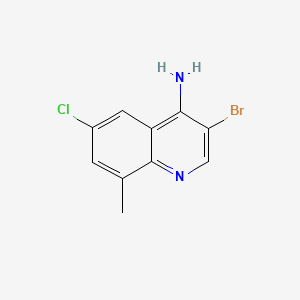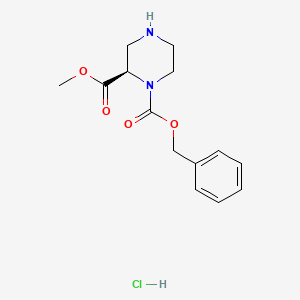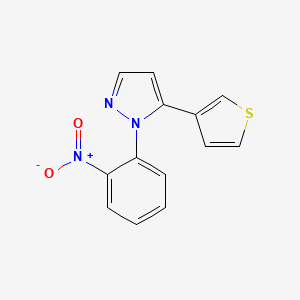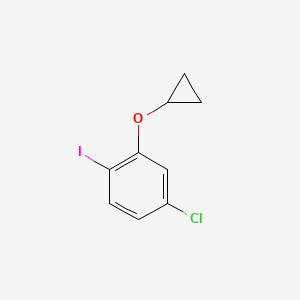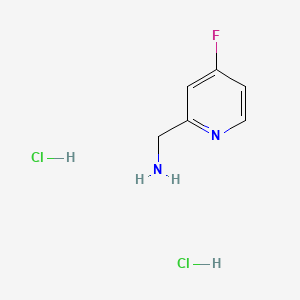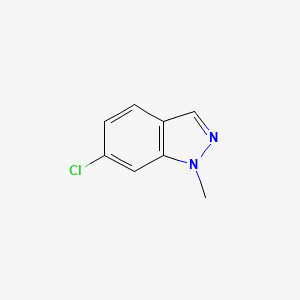
6-氯-1-甲基-1H-吲唑
描述
6-Chloro-1-methyl-1H-indazole is a heterocyclic aromatic organic compound . It has a molecular formula of C8H7ClN2 and an average mass of 166.608 Da .
Synthesis Analysis
The synthesis of 1H- and 2H-indazoles, including 6-Chloro-1-methyl-1H-indazole, has been explored in recent years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . Other methods involve 1,3-dipolar cycloaddition reactions between α-substituted α-diazomethylphosphonates and arynes .Molecular Structure Analysis
The molecular structure of 6-Chloro-1-methyl-1H-indazole consists of a benzene ring fused with a pyrazole ring. The benzene ring is substituted with a chlorine atom at the 6th position and a methyl group is attached to the nitrogen atom in the pyrazole ring .Chemical Reactions Analysis
The chemical reactions involving 6-Chloro-1-methyl-1H-indazole are primarily based on the strategies used for its synthesis. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .Physical And Chemical Properties Analysis
6-Chloro-1-methyl-1H-indazole has a molecular formula of C8H7ClN2 and an average mass of 166.608 Da . More detailed physical and chemical properties were not found in the retrieved papers.科学研究应用
抗菌、抗真菌和抗炎活性:Samadhiya 等人 (2012) 的研究合成了 6-硝基-1H-吲唑的衍生物,发现它们在体外对选定的微生物有效。它们还显示出体内抗炎活性。
抗精子发生剂:Corsi 和 Palazzo (1976) 的研究重点是合成卤代 1-苄基吲唑-3-羧酸,它表现出有效的抗精子发生活性。
晶体结构分析:Kouakou 等人 (2015) 的研究检查了 3-氯-1-甲基-5-硝基-1H-吲唑的晶体结构,提供了对分子相互作用和稳定性的见解。
超分子结构:Teichert 等人 (2007) 使用 X 射线晶体学和磁共振波谱研究了 NH-吲唑的结构,探讨了用氟原子替换氢原子如何影响超分子结构。这项研究的发现详细描述在 Teichert 等人 (2007) 中。
形成焓研究:Orozco-Guareño 等人 (2019) 报告了各种吲唑的形成焓,比较了实验值和理论值。他们的工作详细描述在 Orozco-Guareño 等人 (2019) 中。
抗癌剂:一些研究探索了吲唑衍生物的抗增殖和抗癌特性。其中值得注意的是 Hoang 等人 (2022) 和 Molinari 等人 (2015) 的研究,重点是合成和评估具有癌症治疗潜力的吲唑衍生物。
抑制乳过氧化物酶:Köksal 和 Alım (2018) 研究了吲唑对乳过氧化物酶的抑制作用,乳过氧化物酶是一种在抗菌防御系统中具有重要意义的酶。他们的研究结果发表在 Köksal 和 Alım (2018) 中。
MAO-B 抑制剂:Tzvetkov 等人 (2014) 发现吲唑和吲哚-5-甲酰胺是单胺氧化酶 B (MAO-B) 的有效和选择性抑制剂,详细内容请参见 Tzvetkov 等人 (2014)。
安全和危害
While specific safety and hazard information for 6-Chloro-1-methyl-1H-indazole was not found, it’s important to handle all chemicals with care. General safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
未来方向
Indazole-containing heterocyclic compounds, including 6-Chloro-1-methyl-1H-indazole, have a wide variety of medicinal applications. Thus, much effort has been spent in recent years to develop synthetic approaches to indazoles . The future directions in this field could involve further exploration of the medicinal properties of indazole and its derivatives, and the development of more efficient and environmentally friendly synthesis methods .
作用机制
Target of Action
Indazole derivatives have been found to have a wide variety of medicinal applications, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, and antihypertensive activities . Therefore, the targets can be diverse depending on the specific derivative and its functional groups.
Mode of Action
Indazole derivatives have been reported to inhibit cell growth in many neoplastic cell lines This suggests that these compounds may interact with cellular targets to disrupt critical processes such as cell division or DNA replication, leading to cell death
Biochemical Pathways
Indazole derivatives have been reported to inhibit the production of prostaglandin e2 (pge2), tumor necrosis factor-alpha (tnf-α), and matrix metalloproteinase-13 (mmp-13) in a concentration-dependent manner . These molecules are involved in inflammation and tissue remodeling, suggesting that 6-Chloro-1-methyl-1H-indazole may exert its effects through these pathways.
Result of Action
One study reported that an indazole derivative was able to inhibit cell growth with gi50 values in the 0041–336 μM range, being very effective against colon and melanoma cell lines
生化分析
Biochemical Properties
6-Chloro-1-methyl-1H-indazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit certain kinases, which are enzymes that play a key role in cell signaling pathways. This inhibition can lead to alterations in cellular processes such as proliferation and apoptosis . Additionally, 6-Chloro-1-methyl-1H-indazole can bind to specific receptors on the cell surface, modulating their activity and triggering downstream signaling cascades .
Cellular Effects
The effects of 6-Chloro-1-methyl-1H-indazole on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 6-Chloro-1-methyl-1H-indazole can induce apoptosis by activating pro-apoptotic pathways and inhibiting anti-apoptotic signals . It also affects gene expression by altering the transcriptional activity of specific genes involved in cell cycle regulation and apoptosis . Furthermore, 6-Chloro-1-methyl-1H-indazole can impact cellular metabolism by modulating the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of 6-Chloro-1-methyl-1H-indazole involves several key interactions at the molecular level. It exerts its effects by binding to specific biomolecules, such as enzymes and receptors, and modulating their activity. For instance, 6-Chloro-1-methyl-1H-indazole can inhibit the activity of certain kinases by binding to their active sites, preventing substrate binding and subsequent phosphorylation events . This inhibition can lead to alterations in downstream signaling pathways, ultimately affecting cellular processes such as proliferation and apoptosis. Additionally, 6-Chloro-1-methyl-1H-indazole can influence gene expression by interacting with transcription factors and modulating their activity, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Chloro-1-methyl-1H-indazole can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that 6-Chloro-1-methyl-1H-indazole is relatively stable under physiological conditions, but it can undergo degradation over time, leading to a decrease in its biological activity . Long-term exposure to 6-Chloro-1-methyl-1H-indazole can result in sustained effects on cellular function, such as prolonged inhibition of cell proliferation and induction of apoptosis . These temporal effects are important considerations for the use of 6-Chloro-1-methyl-1H-indazole in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 6-Chloro-1-methyl-1H-indazole vary with different dosages in animal models. At low doses, this compound can exert beneficial effects, such as inhibition of tumor growth and reduction of inflammation . At high doses, 6-Chloro-1-methyl-1H-indazole can cause toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed in studies, where a certain dosage is required to achieve the desired biological effects without causing toxicity. These dosage effects are crucial for determining the therapeutic window and safety profile of 6-Chloro-1-methyl-1H-indazole in preclinical studies.
Metabolic Pathways
6-Chloro-1-methyl-1H-indazole is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . The interaction of 6-Chloro-1-methyl-1H-indazole with metabolic enzymes can also affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . Understanding the metabolic pathways of 6-Chloro-1-methyl-1H-indazole is important for predicting its pharmacokinetics and potential drug-drug interactions.
Transport and Distribution
The transport and distribution of 6-Chloro-1-methyl-1H-indazole within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, involving transporters such as organic anion transporters and organic cation transporters . Once inside the cells, 6-Chloro-1-methyl-1H-indazole can bind to intracellular proteins, influencing its localization and accumulation . The distribution of 6-Chloro-1-methyl-1H-indazole within tissues is also influenced by factors such as tissue perfusion and binding to plasma proteins .
Subcellular Localization
The subcellular localization of 6-Chloro-1-methyl-1H-indazole is an important determinant of its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, 6-Chloro-1-methyl-1H-indazole can be localized to the nucleus, where it can interact with transcription factors and modulate gene expression . It can also be targeted to the mitochondria, where it can influence mitochondrial function and apoptosis . Understanding the subcellular localization of 6-Chloro-1-methyl-1H-indazole is important for elucidating its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
6-chloro-1-methylindazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-11-8-4-7(9)3-2-6(8)5-10-11/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQLWZVZUGZGPRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)Cl)C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50672059 | |
| Record name | 6-Chloro-1-methyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50672059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1210781-03-5 | |
| Record name | 6-Chloro-1-methyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50672059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






